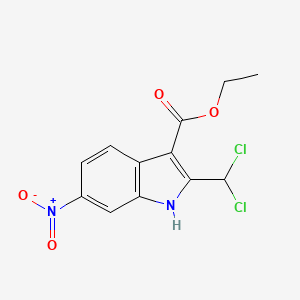
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate, also known as DMNI, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has gained attention due to its potential applications in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. This leads to the accumulation of toxic metabolites, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to be toxic to a variety of cell types, including cancer cells, fungal cells, and bacterial cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to interfere with the cell cycle, leading to cell death.
实验室实验的优点和局限性
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to be effective against drug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics. However, this compound also has several limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are several future directions for research on ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate. One area of interest is the development of new antibiotics based on this compound. Another area of interest is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, research is needed to determine the safety and efficacy of this compound in humans.
合成方法
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate can be synthesized through a multistep process. The first step involves the reaction of ethyl 2-(bromomethyl)-6-nitro-1H-indole-3-carboxylate with sodium dichloroacetate in the presence of a catalyst. The resulting intermediate is then treated with ethyl alcohol to yield this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学研究应用
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antibacterial properties. This compound has been found to be particularly effective against drug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-2-20-12(17)9-7-4-3-6(16(18)19)5-8(7)15-10(9)11(13)14/h3-5,11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGZLIBVOGDSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)

![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanoyl]-4-methylpiperazine](/img/structure/B6121533.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)
